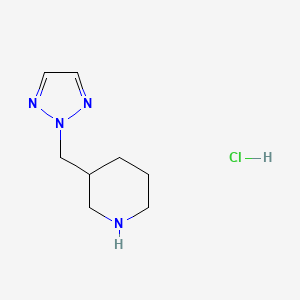

3-((2H-1,2,3-Triazol-2-yl)methyl)piperidinhydrochlorid

Übersicht

Beschreibung

3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C8H15ClN4 and its molecular weight is 202.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

Der Triazolring, ein Kernbestandteil dieser Verbindung, ist für seine Stabilität und Vielseitigkeit in der Arzneimittelentwicklung bekannt. Er ahmt die Amidbindung nach, die ein häufiges Merkmal vieler Medikamente ist, und ermöglicht so die Entwicklung neuartiger Therapeutika mit potenziell verbesserter Pharmakokinetik und Pharmakodynamik. So wurden beispielsweise triazolhaltige Verbindungen zur Entwicklung von Antikonvulsiva wie Rufinamid und Antitumormitteln wie Carboxyamidotriazol eingesetzt .

Organische Synthese

In der organischen Chemie dient die Triazoleinheit als robustes Gerüst für den Aufbau komplexer Moleküle. Seine hohe chemische Stabilität unter verschiedenen Bedingungen macht ihn zu einem hervorragenden Kandidaten für die Synthese neuer organischer Verbindungen durch Click-Chemie-Ansätze, die für die Schaffung vielfältiger chemischer Bibliotheken entscheidend sind .

Polymerchemie

Der Triazolring kann in Polymere eingebaut werden, um deren Eigenschaften zu verbessern. So kann er die thermische Stabilität, die chemische Beständigkeit und die mechanische Festigkeit erhöhen. Dies macht triazolmodifizierte Polymere für Hochleistungsmaterialien geeignet, die in anspruchsvollen Umgebungen eingesetzt werden .

Supramolekulare Chemie

Triazole sind dafür bekannt, die Bildung supramolekularer Strukturen zu fördern, da sie Wasserstoffbrückenbindungen eingehen können. Diese Eigenschaft wird bei der Konstruktion von Molekülsensoren, -schaltern und selbstorganisierenden Materialien genutzt .

Biokonjugation und Chemische Biologie

Der Triazolring der Verbindung kann für die Biokonjugation verwendet werden, um Biomoleküle mit anderen Strukturen, wie z. B. Fluoreszenzmarkierungen oder Therapeutika, zu verknüpfen. Dies ist besonders nützlich in der chemischen Biologie, um biologische Prozesse zu verfolgen und zu manipulieren .

Fluoreszenzmikroskopie

Aufgrund seines starken Dipolmoments und seiner Fähigkeit, an Wasserstoffbrückenbindungen teilzunehmen, wird der Triazolring häufig bei der Entwicklung von Fluoreszenzfarbstoffen eingesetzt. Diese Farbstoffe können für die Bildgebung in biologischen Systemen verwendet werden und unterstützen die Untersuchung von Zellprozessen und die Diagnostik .

Materialwissenschaften

Die einzigartigen Eigenschaften des Triazolrings, wie z. B. sein aromatischer Charakter und seine Stabilität, machen ihn zu einem wertvollen Bestandteil bei der Entwicklung neuer Materialien. Diese Materialien können Anwendungen von der Elektronik bis hin zu Beschichtungen mit erhöhter Haltbarkeit haben .

Antimikrobielle Aktivität

Verbindungen mit einer Triazoleinheit haben sich in antimikrobiellen Anwendungen als vielversprechend erwiesen. Sie können an verschiedene Enzyme und Rezeptoren in biologischen Systemen binden, was zur Entwicklung neuer antibakterieller und antimykotischer Wirkstoffe führt .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,3-triazoles, have been reported to inhibit human methionine aminopeptidase type 2 (hmetap2) .

Mode of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Biochemical Pathways

Related compounds have been shown to interact with oxidoreductase proteins, suggesting potential involvement in redox reactions .

Result of Action

Related compounds have shown antibacterial and antifungal activities, suggesting that this compound may have similar effects .

Action Environment

It is known that factors such as temperature, ph, and the presence of other molecules can affect the activity of similar compounds .

Biochemische Analyse

Biochemical Properties

3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The triazole ring in its structure is known for its high chemical stability and ability to form hydrogen bonds, which facilitates its interaction with active sites of enzymes. For instance, it has been observed to interact with oxidoreductase enzymes, where amino acid residues such as glutamic acid, tyrosine, and phenylalanine play crucial roles in binding . These interactions can lead to modulation of enzyme activity, either inhibiting or activating the enzyme, depending on the specific context of the reaction.

Cellular Effects

The effects of 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the triazole moiety can bind to the active sites of enzymes involved in cell signaling, thereby altering the phosphorylation states of key signaling proteins . This can lead to changes in gene expression patterns, as certain transcription factors may be activated or inhibited. Additionally, the compound can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. The triazole ring’s nitrogen atoms contribute to its binding affinity for enzyme active sites, where it can either inhibit or activate enzymatic activity . This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. The molecular mechanism involves the formation of stable complexes with target proteins, leading to conformational changes that affect their function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary . In vitro studies have shown that prolonged exposure to the compound can lead to sustained changes in enzyme activity and gene expression, while in vivo studies indicate potential long-term impacts on tissue function.

Dosage Effects in Animal Models

The effects of 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improved metabolic function. At higher doses, toxic or adverse effects can be observed . These effects may include disruption of normal cellular processes, oxidative stress, and potential damage to tissues. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in metabolic processes, potentially altering metabolic flux and metabolite levels . For instance, the compound may inhibit or activate enzymes in pathways such as glycolysis or the tricarboxylic acid cycle, leading to changes in energy production and utilization within cells.

Transport and Distribution

The transport and distribution of 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its precise biochemical roles.

Biologische Aktivität

3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride is a synthetic compound that combines a piperidine moiety with a triazole ring. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The triazole group is known for its diverse pharmacological properties, making this compound a subject of interest for research into antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The molecular formula of 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride is C8H15ClN4. The compound features a piperidine ring linked to a triazole moiety, which enhances its solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 202.69 g/mol |

| CAS Number | 1820639-22-2 |

| Purity | 95% |

| IUPAC Name | 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride |

The biological activity of 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride is primarily attributed to the interactions facilitated by the triazole ring. The nitrogen atoms in the triazole structure are known to engage in hydrogen bonding and coordination with various biological targets including enzymes and receptors. This interaction can lead to inhibition or modulation of enzymatic activity.

Target Enzymes

Research indicates that compounds containing triazole groups exhibit strong binding affinities to several enzymes:

- Carbonic Anhydrase

- Histone Deacetylases (HDACs)

- Penicillin-Binding Proteins (PBPs)

These interactions suggest potential applications in treating conditions linked to these enzymes, such as cancer and bacterial infections.

Antibacterial Activity

Studies have shown that compounds with similar structures exhibit significant antibacterial properties. For instance, related triazole derivatives have demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal potential of this compound is also noteworthy. Triazoles are commonly used as antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol synthesis. This mechanism disrupts fungal cell membrane integrity .

Anticancer Activity

Emerging research highlights the anticancer properties of triazole derivatives. For instance, compounds similar to 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride have shown cytotoxic effects against various cancer cell lines including HeLa and MGC803 cells . The IC50 values for these compounds suggest potent activity in inhibiting cell proliferation.

Case Studies

A study evaluating the biological activity of various triazole derivatives found that specific modifications to the triazole structure significantly enhanced their anticancer effects. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(1H-1,2,3-triazol-4-yl)phenol | HeLa | 13.62 ± 0.86 |

| 1-(4-methoxyphenyl)-1H-triazole | MGC803 | 11.57 ± 0.53 |

These results indicate that structural variations can lead to significant differences in biological efficacy .

Eigenschaften

IUPAC Name |

3-(triazol-2-ylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.ClH/c1-2-8(6-9-3-1)7-12-10-4-5-11-12;/h4-5,8-9H,1-3,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDZWDYVBYKBTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2N=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.